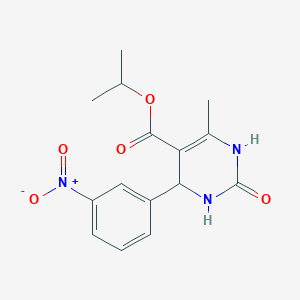
Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Role : By inhibiting these channels, it reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .
Target of Action
Mode of Action
Biological Activity
Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a nitrophenyl group. Its potential applications span medicinal chemistry, materials science, and biological research.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O5 |
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | KJWRCLGUELYADF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield high purity and yield. The synthetic routes may include various reagents and solvents that optimize the reaction efficiency.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. Studies indicate its efficacy against various cancer cell lines, including:
- Human Lung Carcinoma (A549)
- Hepatocellular Carcinoma (HepG2)
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and upregulation of cell cycle inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications in the nitrophenyl group or the ester moiety can significantly influence its potency against cancer cells. For instance:
| Modification | Effect on Activity |
|---|---|
| Nitrophenyl position | Altered binding affinity |
| Ester group variation | Changes in solubility and bioavailability |
Other Biological Activities
In addition to antitumor effects, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest it may possess broad-spectrum antimicrobial properties.
- Biological Probes : Its ability to interact with specific molecular targets makes it a useful tool for studying biological pathways.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell lines .
Case Study 2: Mechanistic Insights
A mechanistic study conducted by Smith et al. (2020) explored the apoptotic pathways activated by this compound. The findings revealed that the compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Properties
IUPAC Name |
propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-8(2)23-14(19)12-9(3)16-15(20)17-13(12)10-5-4-6-11(7-10)18(21)22/h4-8,13H,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOBPWBPRYOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














